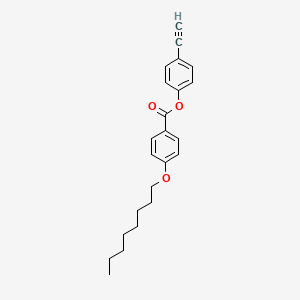
4-Ethynylphenyl 4-(octyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenylbenzoate derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate ester with an octyloxy substituent. The unique structure of this compound makes it of interest in various fields, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Uniqueness
4-Ethynylphenyl 4-(octyloxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the ethynyl and octyloxy groups also contributes to its unique physical and chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
142663-58-9 |
|---|---|
Formule moléculaire |
C23H26O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(4-ethynylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3 |
Clé InChI |
NMHUEDNXNSICPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
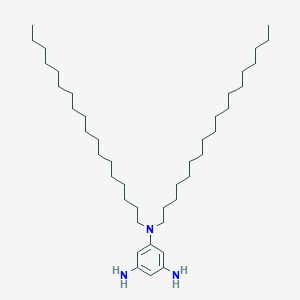

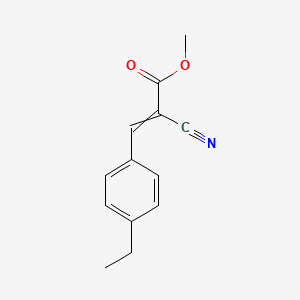

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
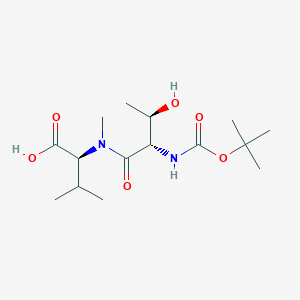

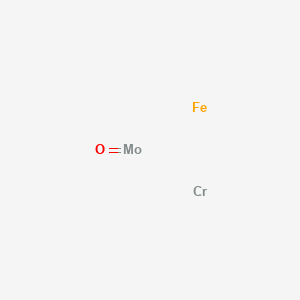



![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
